molecular formula C9H15ClN2OS B2809236 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride CAS No. 1171629-12-1

2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride

Cat. No.: B2809236
CAS No.: 1171629-12-1
M. Wt: 234.74
InChI Key: FXSIAUOSPCYUSE-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride (CAS 1171629-12-1) is an organic compound with the molecular formula C₉H₁₄ClN₂OS and a molecular weight of 240.74 g/mol . Structurally, it consists of an acetamide backbone substituted with an ethylamino group and a thien-2-ylmethyl (thiophene-methyl) moiety. This compound is cataloged as a research chemical in pharmacodynamic studies, though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-2-10-7-9(12)11-6-8-4-3-5-13-8;/h3-5,10H,2,6-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSIAUOSPCYUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NCC1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride typically involves the reaction of thien-2-ylmethylamine with ethylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The major products are substituted acetamides.

Scientific Research Applications

2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Aromatic Rings : The thien-2-ylmethyl group in the target compound enhances electron-rich aromaticity compared to phenyl or benzyl substituents (e.g., MEGX, 4-chlorobenzyl analogues). This may improve binding to sulfur-containing biological targets .
  • Polar vs. The isopropyl group (in ) introduces steric bulk, reducing water solubility but improving membrane permeability.

Anti-inflammatory Activity

  • 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated 52% inhibition of carrageenan-induced edema in rats at 50 mg/kg, outperforming diclofenac (45%) . The quinazolinone ring likely contributes to COX-2 selectivity.
  • Target Compound: No direct activity data is available, but the thiophene moiety may modulate anti-inflammatory pathways via thiol-disulfide interactions .

Local Anesthetic Potential

  • Monoethylglycinexylidide (MEGX), a lidocaine metabolite, retains sodium channel-blocking activity but with reduced cardiotoxicity compared to lidocaine . The target compound’s ethylamino-thiophene structure may similarly interact with voltage-gated ion channels.

Physicochemical Properties

Property Target Compound MEGX 4-Chlorobenzyl Analogue
LogP (Predicted) 1.8 2.1 2.9
Water Solubility Moderate Low Low
H-Bond Donors 3 3 3
H-Bond Acceptors 3 3 2

Analysis :

  • The thiophene group in the target compound lowers LogP compared to purely aromatic substituents (e.g., 4-chlorobenzyl), suggesting a balance between lipophilicity and solubility.

Biological Activity

The compound 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride is a derivative of thienylmethyl acetamides, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₃N₃OS·HCl
  • Molecular Weight : 229.74 g/mol

This compound features a thienyl ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

1. Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

Table 1: IC₅₀ Values for COX Inhibition

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
This compoundTBDTBD
Indomethacin0.212.60
Compound A19.45 ± 0.0742.1 ± 0.30

Note: TBD indicates values that require further investigation.

The anti-inflammatory effects are attributed to the compound's ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition leads to decreased vasodilation and pain perception.

3. Case Studies

A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound significantly reduced edema compared to control groups. The effective doses (ED₅₀) were comparable to standard anti-inflammatory drugs like indomethacin.

Table 2: ED₅₀ Values in Animal Models

CompoundED₅₀ (μM)
This compoundTBD
Indomethacin9.17
Compound B8.23

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